(2E)-N-(4-chloro-3-nitrophenyl)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide
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Overview
Description
The compound (2E)-N-(4-chloro-3-nitrophenyl)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide is a complex organic molecule that features a variety of functional groups, including a cyano group, a nitro group, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-chloro-3-nitrophenyl)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfamoyl group: This step involves the reaction of the furan derivative with a sulfonamide reagent.
Formation of the cyano group: This can be done through a nucleophilic substitution reaction using a cyanide source.
Coupling with the nitrophenyl group: This step involves the reaction of the intermediate with a nitrophenyl derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Reduction of the nitro group: Formation of an amino derivative.
Reduction of the cyano group: Formation of an amine derivative.
Substitution of the chloro group: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.
Materials Science: It can be used in the synthesis of novel materials with specific properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes due to its structural features.
Biological Probes: It can be used as a probe in biological studies to investigate enzyme activities or protein interactions.
Medicine
Drug Development: The compound can be explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry
Chemical Manufacturing: It can be used in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of (2E)-N-(4-chloro-3-nitrophenyl)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The cyano and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the sulfamoyl group can form covalent bonds with target proteins. These interactions can disrupt normal cellular processes, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups.
4-Iodobenzoic acid: Another compound with a similar aromatic structure but different substituents.
Uniqueness
The uniqueness of (2E)-N-(4-chloro-3-nitrophenyl)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C20H13ClN4O6S |
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Molecular Weight |
472.9 g/mol |
IUPAC Name |
(E)-N-(4-chloro-3-nitrophenyl)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C20H13ClN4O6S/c21-17-7-3-14(10-18(17)25(27)28)24-20(26)13(11-22)9-15-4-8-19(31-15)12-1-5-16(6-2-12)32(23,29)30/h1-10H,(H,24,26)(H2,23,29,30)/b13-9+ |
InChI Key |
YANVXYNPTJOJLW-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])S(=O)(=O)N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])S(=O)(=O)N |
Origin of Product |
United States |
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